5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a thiophene ring, a tolyl group, and an oxadiazole ring. This compound falls under the category of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound contribute to its significant chemical and physical properties, making it an interesting subject for research and application in various fields.
The synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of a thiophene derivative with a tolyl-substituted hydrazine and a carboxylic acid derivative. This reaction is generally carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the oxadiazole ring.
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole features a molecular formula of C_{13}H_{11}N_{3}O_{2}S and has a molecular weight of approximately 253.31 g/mol. The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm the structure and purity of synthesized compounds .
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole can participate in several chemical reactions:
The mechanism of action for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole involves its interaction with various biological targets:
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is typically characterized by:
The compound demonstrates stability under standard laboratory conditions but may undergo reactions under specific conditions (e.g., oxidation or reduction). Its melting point and boiling point data can be determined through standard thermal analysis methods .
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole ring represents a privileged five-membered heterocyclic scaffold characterized by a unique arrangement of two nitrogen atoms and one oxygen atom within its aromatic structure. This motif has emerged as a cornerstone in modern drug design due to its exceptional bioisosteric properties, serving as a hydrolytically stable surrogate for ester and amide functionalities while maintaining comparable electronic and spatial characteristics [1] [7]. The intrinsic metabolic stability of the 1,2,4-oxadiazole ring, particularly when compared to its amide counterparts, confers significant pharmacokinetic advantages in therapeutic compounds [3] [7]. Furthermore, its remarkable versatility in synthesis enables efficient derivatization, facilitating the exploration of diverse chemical space for biological optimization [1] [6]. This heterocycle demonstrates an unusually broad spectrum of biological activities, positioning it as an indispensable framework in pharmaceutical development across multiple therapeutic domains including oncology, neurology, and infectious diseases [1] [5] [7].
The journey of 1,2,4-oxadiazoles in medicinal chemistry spans over a century of scientific innovation, beginning with their initial discovery in 1884 by Tiemann and Krüger, who originally classified these structures as "azoximes" or "furo[ab]diazoles" [1]. Despite this early identification, significant medicinal interest remained dormant until the mid-20th century when photochemical rearrangement studies in the 1960s revealed novel reactivity patterns that captured chemists' attention [1]. The pivotal breakthrough emerged in the 1940s with the commencement of systematic biological activity investigations, culminating two decades later in the introduction of oxolamine—the first-in-class 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1]. This landmark achievement validated the therapeutic potential of the heterocycle and catalyzed four decades of intensive research that has yielded compounds with diverse pharmacological actions including anticancer, antiviral, antibacterial, and central nervous system activities [1].
The 21st century has witnessed exponential growth in 1,2,4-oxadiazole drug development, with scientific interest doubling within the last fifteen years alone [1]. This resurgence is exemplified by several clinically significant milestones, including the 2014 FDA approval of ataluren for Duchenne muscular dystrophy treatment, which features the 1,2,4-oxadiazole core as a critical structural element [1] [7]. Contemporary research has further expanded the therapeutic repertoire of these heterocycles through sophisticated molecular design strategies, particularly in anticancer agent development where 1,2,4-oxadiazole derivatives have demonstrated potent activity against diverse malignancies including breast, lung, and prostate cancers [5]. The historical trajectory of 1,2,4-oxadiazoles reflects their evolution from chemical curiosities to indispensable pharmacophores in modern medicinal chemistry.
Table 1: Historical Development of 1,2,4-Oxadiazole-Containing Therapeutics
Year | Development Milestone | Therapeutic Application |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | Scientific curiosity |
1960s | Introduction of Oxolamine | Cough suppressant |
1980s | Development of Fasiplon | Nonbenzodiazepine anxiolytic |
2000s | Approval of Ataluren | Duchenne muscular dystrophy |
2010s | Emergence of 5-FU-oxadiazole conjugates | Anticancer agents |
2020s | Room-temperature synthetic innovations | Drug discovery acceleration |
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole (CAS 1133116-13-8) exemplifies the strategic application of bioisosteric principles in contemporary drug design. This compound features a molecular architecture characterized by a 1,2,4-oxadiazole core flanked by two distinct aromatic systems: the electron-rich thiophene moiety at position 5 and the hydrophobic p-tolyl group at position 3 [2]. This specific arrangement creates an electronic asymmetry that enhances the molecule's capacity for diverse molecular interactions with biological targets. The compound's physicochemical profile includes a molecular weight of 242.3 g/mol and the empirical formula C₁₃H₁₀N₂OS, placing it well within the desirable range for drug-like molecules according to Lipinski's rule of five [2] [7].
The bioisosteric significance of this compound manifests in several dimensions. First, the 1,2,4-oxadiazole core functions as a hydrolysis-resistant surrogate for conventional amide bonds, addressing a critical limitation in the development of metabolically stable therapeutic agents [3] [7]. This property is particularly valuable in compounds targeting enzymatic processes where amide bond cleavage would otherwise inactivate the drug. Second, comparative studies between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers reveal profound pharmacological implications—while the 1,3,4-isomer typically exhibits an order of magnitude lower lipophilicity (log D), the 1,2,4-oxadiazole configuration in this compound provides balanced lipophilicity that enhances membrane permeability while maintaining aqueous solubility [3]. Third, the strategic incorporation of the thiophene heterocycle introduces enhanced π-stacking capabilities and additional hydrogen bonding possibilities compared to simple phenyl rings, potentially improving target binding affinity [5].
Recent pharmacological investigations of structurally analogous compounds substantiate the therapeutic promise of this molecular design. 1,2,4-oxadiazole derivatives conjugated with 5-fluorouracil (5-FU) have demonstrated exceptional cytotoxicity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines, with several analogs surpassing the activity of 5-FU itself [5]. The specific molecular features of 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole—particularly its electronic asymmetry and balanced lipophilicity—position it as a compelling scaffold for developing inhibitors targeting cancer-associated enzymes including thymidylate synthase and histone deacetylases [1] [5]. Furthermore, synthetic methodologies have evolved to enable the preparation of such sophisticated architectures under mild conditions, including room-temperature cyclization protocols using tetrabutylammonium fluoride (TBAF) catalysis, thus facilitating rapid analog development for structure-activity relationship studies [7].
Table 2: Impact of Substituents on Key Properties of 1,2,4-Oxadiazoles
Substituent Pattern | log D | Metabolic Stability | Target Interaction Profile |
---|---|---|---|
3-Aryl, 5-alkyl | Moderate | High | Hydrophobic pocket binding |
3-p-Tolyl, 5-thiophen-3-yl | Balanced | Very High | Enhanced π-stacking, hydrogen bonding |
3,5-Diaryl | Higher | Moderate to High | Broad interaction capabilities |
3-Heteroaryl, 5-aryl | Variable | High | Target-specific interactions |
Despite the predominantly synthetic origin of most 1,2,4-oxadiazole derivatives in pharmaceutical applications, this structural motif does occur in nature, representing an exceptionally rare example of heterocyclic biochemistry. Among the limited number of identified natural products containing this ring system, phidianidines A and B stand out as particularly significant. These marine-derived indole alkaloids were isolated in 2011 from the sea slug Phidiana militaris and feature an unprecedented 1,2,4-oxadiazole ring bridging indole and phenylguanidine moieties [1] [6]. The discovery of these compounds challenged previous assumptions about the exclusivity of synthetic routes to 1,2,4-oxadiazoles and provided critical insights into novel biosynthetic pathways in marine organisms. Phidianidine B specifically demonstrates intriguing biological activities, functioning as a selective inhibitor of the dopamine transporter (DAT) and exhibiting partial agonist activity at μ-opioid receptors, suggesting potential neuromodulatory functions in their natural producer organisms [1] [6].
The terrestrial plant kingdom contributes another notable example with quisqualic acid, isolated from the seeds of Quisqualis indica and Q. fructus [1] [6]. This natural product features a 1,2,4-oxadiazole core integrated within an alanine-derived structure, serving as a potent agonist for ionotropic glutamate receptors (AMPA subtype) and group I metabotropic glutamate receptors in the mammalian central nervous system [1]. The concentration-dependent neuroexcitatory effects of quisqualic acid range from neuronal depolarization at low concentrations to excitotoxicity at higher concentrations, suggesting its potential ecological role as a defensive compound in the producing plants [1]. From a biogenetic perspective, the biosynthesis of these natural 1,2,4-oxadiazoles likely involves condensation reactions between carboxylic acids and amidoximes—pathways that parallel modern synthetic approaches but occur under mild physiological conditions [6].
The discovery of naturally occurring 1,2,4-oxadiazoles has profound implications for drug discovery. First, it validates the biological compatibility of this heterocyclic system within complex organisms, addressing potential concerns about inherent toxicity or metabolic instability. Second, these natural products provide sophisticated molecular blueprints for drug design, exemplified by recent synthetic efforts to create phidianidine-inspired analogs incorporating N-phenylmaleimide or N-phenylsuccinimide moieties to enhance antitumor activity [6]. These semi-synthetic derivatives have demonstrated significant cytotoxicity against diverse cancer cell lines, with the most potent compound exhibiting a mean IC₅₀ value of approximately 9.4 µM across an 11-cell-line panel [6]. The existence of 1,2,4-oxadiazoles in nature thus not only expands our understanding of heterocyclic biochemistry but also provides evolutionarily refined starting points for pharmaceutical development.
Table 3: Naturally Occurring 1,2,4-Oxadiazole Derivatives and Their Biological Activities
Natural Product | Source Organism | Biological Activities | Molecular Targets |
---|---|---|---|
Phidianidine A | Phidiana militaris (sea slug) | Cytotoxic, PTP1B inhibition | Mammalian cell lines, Protein-tyrosine phosphatase 1B |
Phidianidine B | Phidiana militaris (sea slug) | DAT inhibition, μ-opioid agonism | Dopamine transporter, Opioid receptors |
Quisqualic acid | Quisqualis indica (seed) | Neuroexcitatory activity | AMPA receptors, Metabotropic glutamate receptors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: